Cas no 1261573-73-2 (4-bromo-2-(trifluoromethoxy)phenylacetic acid)
4-bromo-2-(trifluoromethoxy)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-(trifluoromethoxy)phenylacetic acid
- 4-METHYL-2-(TRIFLUOROMETHOXY)PHENYLACETONITRILE
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- Inchi: 1S/C10H8F3NO/c1-7-2-3-8(4-5-14)9(6-7)15-10(11,12)13/h2-3,6H,4H2,1H3
- InChI Key: UQGIEASMXXCFHW-UHFFFAOYSA-N
- SMILES: C1(CC#N)=CC=C(C)C=C1OC(F)(F)F
4-bromo-2-(trifluoromethoxy)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A988506-1g |
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile |
1261573-73-2 | 95% | 1g |
$86.0 | 2024-04-25 | |
| Ambeed | A988506-5g |
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile |
1261573-73-2 | 95% | 5g |
$259.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790966-1g |
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile |
1261573-73-2 | 98% | 1g |
¥722.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790966-5g |
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile |
1261573-73-2 | 98% | 5g |
¥2538.00 | 2024-08-09 |
4-bromo-2-(trifluoromethoxy)phenylacetic acid Suppliers
4-bromo-2-(trifluoromethoxy)phenylacetic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4-bromo-2-(trifluoromethoxy)phenylacetic acid
4-Bromo-2-(Trifluoromethoxy)phenylacetic Acid: An Overview of a Versatile Compound (CAS No. 1261573-73-2)
4-Bromo-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1261573-73-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of a bromo substituent, a trifluoromethoxy group, and a carboxylic acid moiety, which collectively contribute to its diverse chemical and biological properties. The compound's structure and functional groups make it an attractive candidate for various applications, including the synthesis of bioactive molecules and the development of novel therapeutic agents.
The bromo substituent in 4-bromo-2-(trifluoromethoxy)phenylacetic acid provides a handle for further chemical modifications, enabling the synthesis of a wide range of derivatives. This feature is particularly valuable in drug discovery, where the ability to fine-tune the chemical structure can significantly impact the pharmacological profile of a molecule. Additionally, the trifluoromethoxy group imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets.
The carboxylic acid moiety in 4-bromo-2-(trifluoromethoxy)phenylacetic acid is another key functional group that contributes to its utility. Carboxylic acids are known for their ability to form hydrogen bonds and participate in various chemical reactions, making them valuable in the design of bioactive compounds. In pharmaceutical research, carboxylic acids are often used as building blocks for the synthesis of prodrugs and other drug-like molecules.
Recent studies have highlighted the potential of 4-bromo-2-(trifluoromethoxy)phenylacetic acid in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. These derivatives were found to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This finding suggests that 4-bromo-2-(trifluoromethoxy)phenylacetic acid could serve as a lead compound for the development of new anti-inflammatory drugs.
In another study published in the European Journal of Medicinal Chemistry, researchers explored the use of 4-bromo-2-(trifluoromethoxy)phenylacetic acid as a scaffold for the synthesis of anticancer agents. The study reported that certain derivatives of this compound showed promising activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
The versatility of 4-bromo-2-(trifluoromethoxy)phenylacetic acid extends beyond its potential as a therapeutic agent. In materials science, this compound has been used as a building block for the synthesis of functional polymers and coatings. The presence of the bromo and trifluoromethoxy groups allows for precise control over the polymerization process, enabling the creation of materials with tailored properties. For example, polymers derived from 4-bromo-2-(trifluoromethoxy)phenylacetic acid have been shown to exhibit excellent thermal stability and mechanical strength.
In addition to its applications in drug discovery and materials science, 4-bromo-2-(trifluoromethoxy)phenylacetic acid has also been studied for its potential use in agrochemicals. Research published in Pesticide Biochemistry and Physiology has demonstrated that certain derivatives of this compound exhibit strong herbicidal activity against a range of weed species. The mechanism behind this activity is thought to involve disruption of cellular processes essential for plant growth and development.
The synthesis of 4-bromo-2-(trifluoromethoxy)phenylacetic acid has been well-documented in the literature. A common approach involves the bromination of 2-trifluoromethoxybenzaldehyde followed by subsequent reactions to introduce the carboxylic acid functionality. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
In conclusion, 4-bromo-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1261573-73-2) is a multifunctional compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, materials science, and agrochemicals. Its unique combination of functional groups provides opportunities for further chemical modifications and biological investigations, making it an important molecule for ongoing research and development efforts.
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